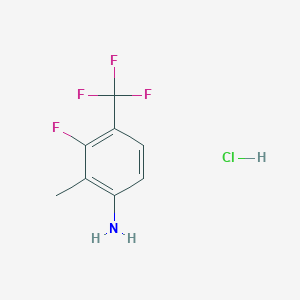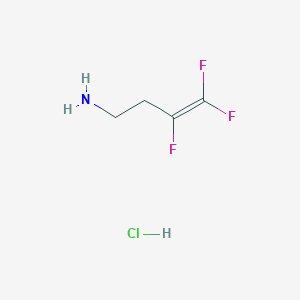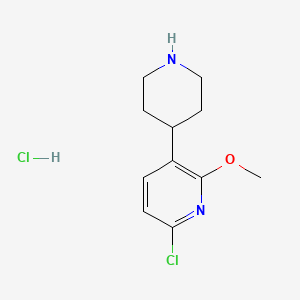
6-Chloro-2-methoxy-3-(piperidin-4-yl)pyridinehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-methoxy-3-(piperidin-4-yl)pyridine hydrochloride is a chemical compound with significant potential in various scientific and industrial applications. This compound features a pyridine ring substituted with a chloro group, a methoxy group, and a piperidin-4-yl group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-2-methoxy-3-(piperidin-4-yl)pyridine hydrochloride typically involves multiple steps, starting with the formation of the pyridine core. One common approach is the reaction of 2-chloro-6-methoxypyridine with piperidine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane or ethanol is common.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes. Continuous flow chemistry techniques can be employed to improve efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Chloro-2-methoxy-3-(piperidin-4-yl)pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups on the pyridine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or methoxy groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidation can lead to the formation of pyridine N-oxide derivatives.
Reduction: Reduction can produce amines or other reduced derivatives.
Substitution: Substitution reactions can yield a variety of substituted pyridines, depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In organic chemistry, 6-chloro-2-methoxy-3-(piperidin-4-yl)pyridine hydrochloride serves as a building block for the synthesis of more complex molecules. It is used in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features make it suitable for binding to various biological targets.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It can be used as a precursor for the synthesis of drugs targeting various diseases, including cancer and infectious diseases.
Industry: In the chemical industry, 6-chloro-2-methoxy-3-(piperidin-4-yl)pyridine hydrochloride is used in the production of dyes, pigments, and other specialty chemicals. Its versatility makes it a valuable intermediate in various industrial processes.
Mécanisme D'action
The mechanism by which 6-chloro-2-methoxy-3-(piperidin-4-yl)pyridine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or signaling pathways.
Comparaison Avec Des Composés Similaires
6-Chloro-2-methoxypyridin-3-amine: This compound is structurally similar but lacks the piperidin-4-yl group.
2-Methoxy-3-(piperidin-4-yl)pyridine: This compound has a similar structure but lacks the chlorine atom.
Uniqueness: 6-Chloro-2-methoxy-3-(piperidin-4-yl)pyridine hydrochloride is unique due to the presence of both the chloro and methoxy groups on the pyridine ring, as well as the piperidin-4-yl group. This combination of functional groups provides it with distinct chemical properties and reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C11H16Cl2N2O |
|---|---|
Poids moléculaire |
263.16 g/mol |
Nom IUPAC |
6-chloro-2-methoxy-3-piperidin-4-ylpyridine;hydrochloride |
InChI |
InChI=1S/C11H15ClN2O.ClH/c1-15-11-9(2-3-10(12)14-11)8-4-6-13-7-5-8;/h2-3,8,13H,4-7H2,1H3;1H |
Clé InChI |
CWLDHVDVARBBQC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=N1)Cl)C2CCNCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


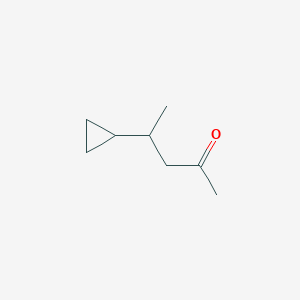
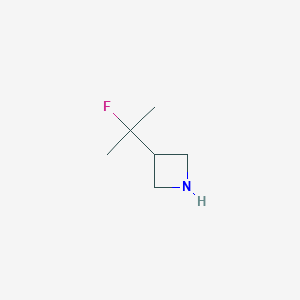



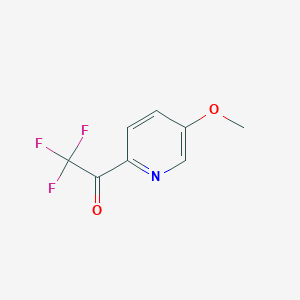
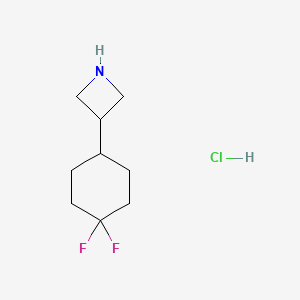
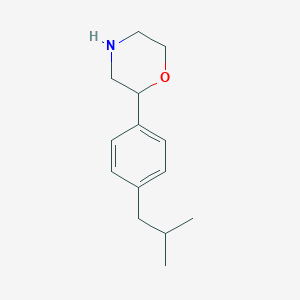
![3-Methylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B15319955.png)

